2-Methoxy-1-(4-nitrophenyl)naphthalene
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Overview
Description
2-Methoxy-1-(4-nitrophenyl)naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a methoxy group at the second position and a nitrophenyl group at the first position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(4-nitrophenyl)naphthalene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(4-nitrophenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amino-naphthalenes.
Substitution: Formation of various substituted naphthalenes depending on the substituent introduced.
Scientific Research Applications
2-Methoxy-1-(4-nitrophenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a model compound in studies of aromatic substitution reactions and catalytic processes.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(4-nitrophenyl)naphthalene involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,4-naphthoquinone: Known for its antimicrobial and anticancer properties.
2,3-Dichloro-1,4-naphthoquinone: Exhibits similar biological activities and is used in related research applications.
Plumbagin: Another naphthoquinone derivative with notable biological activities.
Uniqueness
2-Methoxy-1-(4-nitrophenyl)naphthalene is unique due to the presence of both methoxy and nitrophenyl groups, which confer distinct chemical reactivity and biological activity compared to other naphthalene derivatives.
Properties
CAS No. |
922511-75-9 |
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Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-methoxy-1-(4-nitrophenyl)naphthalene |
InChI |
InChI=1S/C17H13NO3/c1-21-16-11-8-12-4-2-3-5-15(12)17(16)13-6-9-14(10-7-13)18(19)20/h2-11H,1H3 |
InChI Key |
PVTHWAGOZANXFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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